2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation may involve reagents like chlorine or bromine, while nitration typically uses nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone
- 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone
- 2,2,2-Trifluoro-1-(4-methoxy-2-hydroxy-phenyl)-ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and fluoro-hydroxyphenyl groups, which impart distinct chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSTSXJWRRKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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